3-Chlorocyclobutanecarboxylic acid
Overview
Description
3-Chlorocyclobutanecarboxylic acid is a chemical compound with the CAS Number: 35207-71-7 . It has a molecular weight of 134.56 and its IUPAC name is 3-chlorocyclobutanecarboxylic acid . It is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for 3-Chlorocyclobutanecarboxylic acid is 1S/C5H7ClO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8) . This indicates that the molecule consists of 5 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
3-Chlorocyclobutanecarboxylic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Halogenation
3-Chlorocyclobutanecarboxylic acid has been explored in the context of organic synthesis. Lampman and Aumiller (2003) described its synthesis involving decarboxylation and chlorination processes. This synthesis technique is significant for producing halogenated organic compounds, which are crucial in various chemical industries (Lampman & Aumiller, 2003).
Intermediate in Organic Synthesis
Huang Bin and Zhang Zheng-lin (2010) demonstrated the synthesis of 3-Oxocyclobutanecarboxylic acid, a related compound, from methanol and acetone, highlighting the utility of cyclobutane derivatives in organic synthesis. This improved method showcases the potential for large-scale preparation due to its ease of operation and cost-effectiveness (Huang Bin & Zhang Zheng-lin, 2010).
Electrocyclic Reactions
Niwayama and Houk (1992) studied the electrocyclic reactions of Methyl 3-formylcyclobutene-3-carboxylate, providing insights into the behavior of cyclobutane derivatives under thermal conditions. Their research confirms theoretical predictions about the formyl and ester groups' influence on these reactions, contributing to the understanding of cyclobutane chemistry (Niwayama & Houk, 1992).
Photoinduced Oligomerization
Guzman, Colussi, and Hoffmann (2006) explored the photoinduced oligomerization of pyruvic acid, a representative alpha-oxocarboxylic acid. Their findings, involving the formation of multifunctional polar species, contribute to understanding atmospheric aerosol chemistry, which is relevant for compounds like 3-Chlorocyclobutanecarboxylic acid (Guzman, Colussi, & Hoffmann, 2006).
Safety And Hazards
properties
IUPAC Name |
3-chlorocyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPLLCVUUMDULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550391 | |
Record name | 3-Chlorocyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorocyclobutanecarboxylic acid | |
CAS RN |
35207-71-7 | |
Record name | 3-Chlorocyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorocyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.